molecular formula C14H11Cl2NO2 B5556110 4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime

4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime

Cat. No.: B5556110
M. Wt: 296.1 g/mol
InChI Key: GZNVPUHWMITUTQ-CAOOACKPSA-N
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Description

4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime is a useful research compound. Its molecular formula is C14H11Cl2NO2 and its molecular weight is 296.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.0166840 g/mol and the complexity rating of the compound is 283. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

Pd-Catalyzed Ortho C-H Hydroxylation of Benzaldehydes

A study demonstrates the direct Pd-catalyzed ortho C-H hydroxylation of benzaldehydes using a transient directing group, highlighting the potential of similar compounds in facilitating specific chemical transformations. This process signifies the importance of external nucleophiles in the outcome of Pd(IV) reductive eliminations, which could be applicable to derivatives like "4-[(2,6-dichlorobenzyl)oxy]benzaldehyde oxime" for selective hydroxylation reactions (Chen, Sorensen, et al., 2017).

Synthesis and Antimicrobial Activities

Oximes Derived from O-Benzylhydroxylamine as FabH Inhibitors

Research involving the synthesis of oxime derivatives, including those derived from benzaldehydes, showed potential as inhibitors of FabH, an enzyme critical in bacterial fatty acid synthesis. This suggests that compounds like "this compound" could have applications in developing new antimicrobial agents (Luo et al., 2012).

Photocatalysis for Organic Transformations

Selective Benzyl Alcohol Oxidation on BiOCl

A novel photocatalytic method for selective oxidation of benzyl alcohol to benzaldehyde under mild conditions was reported. The study's findings on photocatalysis might be relevant for the oxidative conversion of related compounds, potentially including "this compound" derivatives, to valuable intermediates or end products (Li et al., 2017).

Oxidation to Carbonyl Compounds

Aerobic Oxidation Catalyzed by Metalloporphyrins

The efficient oxidation of oximes to carbonyl compounds using molecular oxygen in the presence of benzaldehyde as an oxygen acceptor was demonstrated. This method, involving metalloporphyrins, showcases a sustainable approach to transforming oximes into aldehydes or ketones, potentially applicable to "this compound" (Zhou, Yuan, Ji, 2010).

Safety and Hazards

“4-[(2,6-dichlorobenzyl)oxy]benzaldehyde” has been classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements are H302 - H318 . The precautionary statements are P280 - P305 + P351 + P338 .

Properties

IUPAC Name

(NE)-N-[[4-[(2,6-dichlorophenyl)methoxy]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c15-13-2-1-3-14(16)12(13)9-19-11-6-4-10(5-7-11)8-17-18/h1-8,18H,9H2/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNVPUHWMITUTQ-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=N/O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.